4,5''-Diaminodibenzo-18-crown-6: Chemical Properties, Synthesis, and Applications in Advanced Therapeutics and Separation Sciences
4,5''-Diaminodibenzo-18-crown-6: Chemical Properties, Synthesis, and Applications in Advanced Therapeutics and Separation Sciences
Abstract
The advent of macrocyclic polyethers initiated a paradigm shift in host-guest chemistry, enabling the highly selective binding of cations within hydrophilic cavities[1]. While standard crown ethers function primarily as passive ionophores, the introduction of reactive functional groups transforms them into versatile building blocks for advanced materials. 4,5''-Diaminodibenzo-18-crown-6 (often referred to as diaminodibenzo-18-crown-6) is a critical derivative that bridges supramolecular chemistry with polymer science. By featuring two primary amine groups, this molecule serves as a reactive monomer capable of being grafted into polymeric networks, aerogels, and targeted drug delivery systems without compromising its intrinsic ion-binding thermodynamics[2][3]. This whitepaper provides an in-depth technical analysis of its chemical properties, synthetic workflows, and applications in modern research.
Physicochemical Properties & Host-Guest Thermodynamics
The core architecture of 4,5''-diaminodibenzo-18-crown-6 consists of an 18-membered ring containing six oxygen atoms, flanked by two benzene rings, each substituted with a primary amine (-NH2)[4]. The hydrophobic exterior provides solubility in organic solvents, while the electron-rich oxygen atoms line a hydrophilic cavity that acts as a multidentate Lewis base[1].
The addition of the amine groups breaks the symmetry of the parent dibenzo-18-crown-6 molecule, providing reactive anchoring points. Crucially, these amine groups are electronically conjugated with the aromatic rings but do not sterically hinder the central polyether cavity, preserving the molecule's ability to coordinate with alkali and alkaline earth metals[2][4].
Quantitative Chemical Data
Table 1: Physicochemical properties and structural specifications of 4,5''-Diaminodibenzo-18-crown-6.
| Parameter | Specification |
| Chemical Name | 4,5''-Diaminodibenzo-18-crown-6 |
| CAS Registry Number | 31352-45-1 / 31406-52-7[5][6] |
| Molecular Formula | C20H26N2O6 |
| Molecular Weight | 390.43 g/mol |
| Macrocyclic Cavity Diameter | 2.6 – 3.2 Å[3] |
| Primary Cation Affinities | K⁺, Cs⁺, Sr²⁺, Na⁺[3] |
| Reactive Moieties | Two primary amines (-NH2) |
| Physical State | Solid (Crystalline) |
Synthetic Workflows & Functionalization Strategies
The synthesis of 4,5''-diaminodibenzo-18-crown-6 relies on the electrophilic aromatic substitution of the parent dibenzo-18-crown-6, followed by a controlled reduction. The causality behind the choice of reagents in the reduction step is critical: harsh reducing agents or high-pressure hydrogenolysis can cleave the delicate C-O-C ether linkages of the macrocycle. Therefore, catalytic transfer hydrogenation is the field-proven standard[6].
Caption: Synthetic workflow for 4,5''-Diaminodibenzo-18-crown-6 via nitration and reduction.
Protocol 1: Synthesis via Catalytic Transfer Hydrogenation
This protocol utilizes hydrazine hydrate as a liquid hydrogen donor, bypassing the hazards of high-pressure H2 gas. Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis of the macrocyclic ether bonds[6].
Step-by-Step Methodology:
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Suspension: Suspend 2.0 g (4.4 mmol) of the intermediate dinitrodibenzo-18-crown-6 in 30 mL of N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser[6].
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Thermal Activation: Heat the suspension with continuous magnetic stirring to 110°C until the dinitro precursor is fully solubilized[6].
-
Catalyst Addition: Carefully add 1.6 g of active Raney Nickel catalyst to the heated mixture[6]. Caution: Raney Ni is pyrophoric; handle under an inert atmosphere.
-
Reduction: Adjust the temperature to 75–80°C. Add 3.3 g (66 mmol) of hydrazine hydrate dropwise over 30 minutes[6]. The evolution of nitrogen gas indicates the progress of the transfer hydrogenation.
-
Isolation: Once gas evolution ceases, filter the hot mixture through a pad of Celite to remove the Raney Ni catalyst.
-
Purification: Evaporate the DMF mother liquor under reduced pressure. Wash the resulting crude residue with 50 mL of cold ethanol to remove unreacted hydrazine and byproducts, yielding the purified diamine as a crystalline solid[6].
Mechanisms of Cation Selectivity
The binding efficacy of 4,5''-diaminodibenzo-18-crown-6 is governed by the size-match principle between the macrocyclic cavity and the ionic radius of the target guest. The 18-crown-6 cavity possesses a diameter of 2.6 to 3.2 Å[3].
-
Potassium (K⁺): With an ionic diameter of ~2.66 Å, K⁺ fits perfectly within the cavity, resulting in highly stable ion-dipole interactions.
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Cesium (Cs⁺): Despite having a larger ionic diameter (~3.34 Å), Cs⁺ exhibits significant adsorption energy (-395.72 kJ/mol) with dibenzo-18-crown-6 derivatives due to the flexibility of the macrocycle and favorable desolvation thermodynamics in specific environments, making it a prime target for radiochemical separation[3].
Applications in Advanced Therapeutics & Separation Sciences
The primary utility of the diamino derivative lies in its ability to be polymerized. By reacting the -NH2 groups with diacid chlorides or anhydrides, researchers can create robust polyamides or polyimides that retain the ion-trapping capabilities of the crown ether[2][7].
Caption: Host-guest complexation and polymer grafting pathways for advanced applications.
In Vivo Sodium Ion Scavengers (Drug Delivery)
In the treatment of hypertension, dietary sodium restriction is often poorly adhered to. 4,5''-Diaminodibenzo-18-crown-6 can be utilized to synthesize oral sodium ion scavengers. By polycondensing the diamine with isophthalic or terephthalic acid, a high-molecular-weight polyamide is formed[7].
Causality of Design: The polymer backbone prevents the crown ether from being absorbed through the intestinal mucosa. As the polymer transits the gastrointestinal (GI) tract, the crown ether cavities selectively trap Na⁺ ions from ingested food. The Na⁺-loaded polymer is then excreted safely, effectively reducing systemic sodium absorption without the need for systemic pharmacological intervention[7].
Protocol 2: Fabrication of Crown-Ether Polyamide Scavengers
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Monomer Preparation: Dissolve equimolar amounts of 4,5''-diaminodibenzo-18-crown-6 and an acid scavenger (e.g., pyridine) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Polycondensation: Cool the reaction vessel to 0–5°C. Slowly add terephthaloyl chloride dropwise. Causality: Using an acid chloride instead of a carboxylic acid drastically increases the electrophilicity of the carbonyl group, driving the step-growth polymerization to high molecular weights at low temperatures, which protects the ether linkages from acid-catalyzed cleavage.
-
Propagation: Allow the mixture to warm to room temperature and stir for 12 hours to ensure maximum chain extension[7].
-
Precipitation: Pour the viscous solution into an excess of rapidly stirring methanol. The crown-ether grafted polyamide will precipitate as a white fibrous solid.
-
Purification: Filter, wash extensively with deionized water to remove pyridine hydrochloride salts, and dry under vacuum at 60°C.
Environmental Remediation: Radionuclide Capture
Beyond therapeutics, the diamino derivative is heavily utilized in nuclear waste management. By grafting 4,5''-diaminodibenzo-18-crown-6 onto graphene oxide and cellulose matrices, researchers have developed composite aerogels with massive surface areas. These aerogels exhibit extraordinary selectivity for capturing radioactive Cesium (¹³⁷Cs⁺) from highly acidic aqueous solutions, outperforming traditional inorganic sorbents[3].
References
-
Abuelgasim Abbaker Abed Elrasoul Mohammed, et al. "Chapter 16 PREPARATION OF SOME LIQUID CRYSTALLINE POLYAMIDES OF DIAMINODIBENZO-18-CROWN-6." ResearchGate. [Link]
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S. K. Jogani, S. K. Menon & Y. K. Agrawal. "Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions." Journal of Coordination Chemistry (Taylor & Francis). [Link]
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Lin Guo, et al. "Construction of 4,5 '- diaminodibenzo-18-crown-6-grafted graphene cellulose composite aerogel for efficient and selective adsorption of Cs+ from acidic aqueous solution." ResearchGate.[Link]
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ACS Publications. "Effect of Cation Driven Loading of Dibenzo-18-Crown-6 in Nafion-117 Membrane on the Diffusion and Transport Behavior of Alkali Metal Ions." ACS Publications.[Link]
- Google Patents. "JPH08127534A - Sodium ion scavenger.
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